molecular formula C18H20N4O4 B10982316 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide

Cat. No.: B10982316
M. Wt: 356.4 g/mol
InChI Key: OCFWCCKPSNOVMQ-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Quinoxaline Derivative Synthesis: The quinoxaline moiety can be prepared by condensing an o-phenylenediamine with a diketone.

    Coupling Reaction: The final step involves coupling the isoxazole and quinoxaline derivatives through an amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the quinoxaline ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide)

    Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride)

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Isoxazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Isoxazole derivatives are known for their antimicrobial properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

Industry

    Agriculture: Isoxazole derivatives are sometimes used in the development of agrochemicals.

    Cosmetics: These compounds can be used in formulations for skincare products due to their bioactive properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity, affecting signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)acetamide
  • 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)butanamide

Uniqueness

The uniqueness of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide lies in its specific structural features, such as the combination of the isoxazole and quinoxaline rings, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]propanamide

InChI

InChI=1S/C18H20N4O4/c1-11-13(12(2)26-21-11)7-8-16(23)19-9-10-22-15-6-4-3-5-14(15)20-17(24)18(22)25/h3-6H,7-10H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

OCFWCCKPSNOVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O

Origin of Product

United States

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